molecular formula C20H19FN2O2S B2565692 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide CAS No. 1421478-29-6

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2565692
CAS No.: 1421478-29-6
M. Wt: 370.44
InChI Key: VGNVPLDHAGOSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is a synthetic small molecule featuring a thiazole core, a structure of high interest in medicinal chemistry. The 4-methylthiazole scaffold, linked to a 2-fluorophenyl group at the 2-position and an acetamide side chain at the 5-position, is a privileged structure in drug discovery. Thiazole derivatives are extensively investigated as inhibitors of tubulin polymerization, targeting the colchicine binding site to disrupt microtubule dynamics and exhibit potent antiproliferative activity against various cancer cell lines . Similar compounds have been shown to induce apoptosis by activating caspases 3 and 9 and modulating Bax/Bcl-2 protein expression . The compound's structure, which incorporates substituted phenyl rings (2-fluorophenyl and 2-methoxyphenyl), is designed to facilitate key hydrophobic interactions and hydrogen bonding within enzyme active sites, potentially enhancing binding affinity and selectivity. Researchers can utilize this compound as a key intermediate or target molecule in developing novel therapeutic agents, particularly in oncology research, and for studying cell signaling pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and safety information. For Research Use Only (RUO). Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-13-18(26-20(23-13)15-8-4-5-9-16(15)21)12-22-19(24)11-14-7-3-6-10-17(14)25-2/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNVPLDHAGOSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

Thiazole vs. Triazole Derivatives
  • Triazole Analogs: Compounds like 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () replace thiazole with a triazole, introducing an additional nitrogen atom. This increases hydrogen-bonding capacity but may reduce metabolic stability due to higher polarity .
Thiadiazole Derivatives
  • N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () features a dihydrothiadiazole ring, which introduces conformational rigidity compared to the planar thiazole. This could alter pharmacokinetic properties such as half-life .

Substituent Effects

Fluorophenyl vs. Halogenated/Methoxylated Groups
  • The 2-fluorophenyl group in the target compound enhances electron-withdrawing effects and resistance to oxidative metabolism. In contrast, 25C-NBOMe () uses a 4-chloro-2,5-dimethoxyphenyl group, prioritizing serotonin receptor affinity via halogen and methoxy interactions .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () replaces fluorophenyl with trifluoromethylbenzothiazole, significantly increasing hydrophobicity (logP) and likely blood-brain barrier penetration .
Methoxyphenyl Positioning
  • The 2-methoxyphenyl acetamide in the target compound contrasts with 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide (), which shares the 2-methoxyphenyl group but positions it on a triazole-sulfanyl scaffold. The allyl group in the latter may confer metabolic vulnerability via CYP450 oxidation .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole 2-Fluorophenyl, 4-methyl, 2-methoxyphenyl ~370 (estimated) High lipophilicity
2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Triazole 2-Fluorophenyl, sulfanyl, 5-methylphenyl 414.43 Enhanced hydrogen bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 2-methoxyphenyl 380.29 High BBB penetration potential
25C-NBOMe HCl Phenethylamine 4-Chloro-2,5-dimethoxyphenyl, methoxybenzyl 391.27 Serotonergic agonist

Biological Activity

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound that belongs to the thiazole derivative class. Its unique structure, characterized by a fluorophenyl group and a methoxyphenyl acetamide moiety, suggests potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F1N1O2S1C_{19}H_{18}F_{1}N_{1}O_{2}S_{1} with a molecular weight of 347.42 g/mol. The presence of fluorine enhances lipophilicity, which may influence its biological activity.

PropertyValue
Molecular FormulaC19H18FN2OS
Molecular Weight347.42 g/mol
Structural FeaturesThiazole ring, methoxyphenyl group

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including receptors and enzymes involved in metabolic processes. Preliminary studies suggest that it may modulate orexin receptors, which are implicated in sleep regulation and energy homeostasis. This modulation presents potential therapeutic avenues for treating sleep disorders and obesity-related conditions.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. Studies have reported IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Properties : Its structural features may contribute to significant antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies and Research Findings

  • Antitumor Efficacy : A study assessed the compound's effects on human cancer cell lines, demonstrating that it significantly reduced cell viability with an IC50 value of 1.98 µg/mL against A-431 cells . This suggests a robust anticancer profile.
  • Orexin Receptor Modulation : In vitro assays demonstrated that the compound acts as a selective modulator of orexin receptors. This interaction could lead to advancements in therapies targeting sleep disorders and metabolic syndromes.
  • Comparative Analysis : A comparative study with similar thiazole derivatives highlighted the unique biological profiles associated with the fluorinated phenyl group in this compound, emphasizing its distinct pharmacological properties compared to others lacking such modifications .

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GLP-1 receptors. Validate docking poses with crystal structures of analogous complexes (e.g., PDB ID 6XCH) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA).
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data from analogs .

What strategies are effective in analyzing and reconciling discrepancies between theoretical and experimental spectral data?

Advanced Research Question

  • DFT calculations : Compare computed (Gaussian 09) and experimental IR/NMR spectra to identify conformational mismatches .
  • Crystallographic validation : Resolve ambiguities in bond lengths/angles via SHELXL-refined X-ray structures .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled analogs to clarify splitting patterns in crowded NMR regions .

How should researchers approach the crystallization of this compound for X-ray diffraction studies, and what challenges might arise?

Advanced Research Question

  • Solvent screening : Test mixtures (e.g., DCM:hexane, ethanol:water) for slow vapor diffusion.
  • Temperature gradients : Gradual cooling from 40°C to 4°C promotes crystal growth.
  • Challenges :
    • Polymorphism : Multiple crystal forms may require seeding or additives (e.g., crown ethers).
    • Twinned crystals : Use SHELXD for data integration and OLEX2 for structure solution .
    • Weak diffraction : Optimize cryoprotection (e.g., glycerol) and beamline parameters (λ = 0.710–1.541 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.